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molecular formula C18H16N4O2 B8305036 3-[[4-(3-Pyridinyl)-2-pyrimidinyl]amino]-benzoic acid ethyl ester

3-[[4-(3-Pyridinyl)-2-pyrimidinyl]amino]-benzoic acid ethyl ester

Cat. No. B8305036
M. Wt: 320.3 g/mol
InChI Key: MFCLKMZXERVGFU-UHFFFAOYSA-N
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Patent
US07169791B2

Procedure details

Utilising the procedure described in example 1b but employing 3-[(aminoiminomethyl)amino]-benzoic acid ethyl ester mononitrate in lieu of 3-[(aminoiminomethyl)amino]-4-methyl-benzoic acid ethyl ester mononitrate, afforded the title compound as a crystalline solid, m.p. 197–199° C.
Name
3-[(aminoiminomethyl)amino]-benzoic acid ethyl ester mononitrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+]([O-])(O)=O.[CH2:5]([O:7][C:8](=[O:19])[C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([NH:15][CH:16]=[N:17]N)[CH:10]=1)[CH3:6].[N+:20]([O-])(O)=O.C(OC(=O)[C:28]1[CH:33]=[CH:32][C:31]([CH3:34])=[C:30]([NH:35][CH:36]=NN)[CH:29]=1)C>>[CH2:5]([O:7][C:8](=[O:19])[C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([NH:15][C:16]2[N:20]=[C:32]([C:33]3[CH:36]=[N:35][CH:30]=[CH:29][CH:28]=3)[CH:31]=[CH:34][N:17]=2)[CH:10]=1)[CH3:6] |f:0.1,2.3|

Inputs

Step One
Name
3-[(aminoiminomethyl)amino]-benzoic acid ethyl ester mononitrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-].C(C)OC(C1=CC(=CC=C1)NC=NN)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-].C(C)OC(C1=CC(=C(C=C1)C)NC=NN)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C1=CC(=CC=C1)NC1=NC=CC(=N1)C=1C=NC=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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